molecular formula C27H21N5O6S B11559298 2-(2H-benzotriazol-2-yl)-4-methylphenyl 2-methyl-5-[(4-nitrophenyl)carbamoyl]benzenesulfonate

2-(2H-benzotriazol-2-yl)-4-methylphenyl 2-methyl-5-[(4-nitrophenyl)carbamoyl]benzenesulfonate

Cat. No.: B11559298
M. Wt: 543.6 g/mol
InChI Key: FNLSEDRJCVPWMM-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-METHYL-5-[(4-NITROPHENYL)CARBAMOYL]BENZENE-1-SULFONATE is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-METHYL-5-[(4-NITROPHENYL)CARBAMOYL]BENZENE-1-SULFONATE typically involves multiple steps, including the formation of the benzotriazole ring and subsequent functionalization of the phenyl groups. Common reagents used in these reactions include benzotriazole, methylphenyl derivatives, and nitrophenyl carbamoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-METHYL-5-[(4-NITROPHENYL)CARBAMOYL]BENZENE-1-SULFONATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-METHYL-5-[(4-NITROPHENYL)CARBAMOYL]BENZENE-1-SULFONATE is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-METHYL-5-[(4-NITROPHENYL)CARBAMOYL]BENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known for its ability to absorb UV light, making it effective in protecting materials from UV degradation. Additionally, the compound’s functional groups can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-METHYL-5-[(4-NITROPHENYL)CARBAMOYL]BENZENE-1-SULFONATE include:

  • 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
  • 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol[5][5]

Uniqueness

The uniqueness of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-METHYL-5-[(4-NITROPHENYL)CARBAMOYL]BENZENE-1-SULFONATE lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring UV stability, chemical resistance, and specific reactivity[5][5].

Properties

Molecular Formula

C27H21N5O6S

Molecular Weight

543.6 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] 2-methyl-5-[(4-nitrophenyl)carbamoyl]benzenesulfonate

InChI

InChI=1S/C27H21N5O6S/c1-17-7-14-25(24(15-17)31-29-22-5-3-4-6-23(22)30-31)38-39(36,37)26-16-19(9-8-18(26)2)27(33)28-20-10-12-21(13-11-20)32(34)35/h3-16H,1-2H3,(H,28,33)

InChI Key

FNLSEDRJCVPWMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C)N4N=C5C=CC=CC5=N4

Origin of Product

United States

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